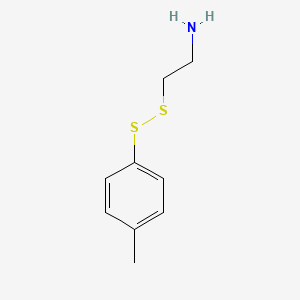

2-((4-Methylphenyl)dithio)ethanamine

Description

Structure

3D Structure

Properties

CAS No. |

756754-59-3 |

|---|---|

Molecular Formula |

C9H13NS2 |

Molecular Weight |

199.3 g/mol |

IUPAC Name |

2-[(4-methylphenyl)disulfanyl]ethanamine |

InChI |

InChI=1S/C9H13NS2/c1-8-2-4-9(5-3-8)12-11-7-6-10/h2-5H,6-7,10H2,1H3 |

InChI Key |

DWWVFFBDYWJSGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SSCCN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenyl Dithio Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-((4-Methylphenyl)dithio)ethanamine, ¹H and ¹³C NMR would confirm the presence and connectivity of the p-methylphenyl group and the ethylamine (B1201723) chain linked by the disulfide bridge.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the p-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets (an AA'BB' system), characteristic of this substitution pattern. The ethylamine and methyl protons would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to -S-S-) |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to -CH₃) |

| ~ 2.95 | Triplet | 2H | S-S-CH₂- |

| ~ 2.85 | Triplet | 2H | -CH₂-NH₂ |

| ~ 2.35 | Singlet | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing the expected nine carbon signals. The symmetry of the p-substituted phenyl ring results in fewer than seven aromatic signals.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 138.0 | Ar-C (quaternary, attached to -CH₃) |

| ~ 136.5 | Ar-C (quaternary, attached to -S-S-) |

| ~ 130.0 | Ar-CH (ortho to -CH₃) |

| ~ 128.5 | Ar-CH (ortho to -S-S-) |

| ~ 42.0 | -CH₂-NH₂ |

| ~ 40.5 | S-S-CH₂- |

2D NMR Spectroscopy: To unambiguously assign these signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons, namely the adjacent methylene (B1212753) groups in the ethylamine chain (-S-S-CH₂-CH₂-NH₂) and the ortho/meta protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The primary amine (-NH₂) group would be identifiable by a pair of medium-intensity stretches in the 3400-3300 cm⁻¹ region. Aliphatic and aromatic C-H stretches would appear just above and below 3000 cm⁻¹, respectively. The disulfide (S-S) stretch is typically weak and appears in the 540-430 cm⁻¹ range, which can sometimes be difficult to distinguish in an IR spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the S-S bond, which often produces a more intense signal in Raman than in IR spectra. The C-S and S-S stretches would be more readily observable, providing clear evidence for the disulfide linkage.

Predicted Vibrational Frequencies

| Frequency (cm⁻¹) | Vibration Type | Technique |

|---|---|---|

| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | IR |

| 3100 - 3000 | Aromatic C-H stretch | IR, Raman |

| 2950 - 2850 | Aliphatic C-H stretch | IR, Raman |

| ~ 1600, ~1500 | C=C aromatic ring stretch | IR, Raman |

| ~ 1600 | N-H bend (scissoring) | IR |

| ~ 1100 | C-N stretch | IR |

| 750 - 650 | C-S stretch | IR, Raman |

Mass Spectrometry for Molecular Fragmentation and Compositional Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound with high accuracy.

The monoisotopic mass of this compound (C₉H₁₃NS₂) is 199.048942 g/mol . researchgate.net An HRMS analysis would confirm this elemental composition. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 199. The fragmentation pattern would provide valuable structural information. Key predicted fragmentation pathways include:

Cleavage of the S-S bond: This is a common fragmentation for disulfides, which would lead to fragments such as the p-toluenethiol radical cation ([C₇H₇S]⁺˙) at m/z = 123 and the ethanamine-thiol radical.

Benzylic cleavage: Fission of the C-S bond could yield a tolyl radical and a [S-S-CH₂CH₂NH₂]⁺ fragment. Alternatively, formation of a stable tropylium-like ion ([C₇H₇]⁺) at m/z = 91 is highly probable.

Cleavage alpha to the amine: Fragmentation of the ethylamine side chain, such as the loss of the •CH₂NH₂ radical, would result in a fragment at m/z = 169. A prominent peak at m/z = 30 corresponding to [CH₂NH₂]⁺ is also expected.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 199 | [C₉H₁₃NS₂]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₉H₁₁S₂]⁺ | M⁺˙ - •CH₂NH₂ |

| 123 | [C₇H₇S]⁺˙ | Cleavage of S-S bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from tolyl group |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

If suitable crystals could be grown, this technique would provide a wealth of information, including:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group (N-H···N or N-H···S) and π-stacking of the phenyl rings, which govern the solid-state packing.

Advanced Spectroscopic Techniques for Probing Electronic Structure and Dynamics

Beyond routine characterization, advanced techniques can probe the subtle electronic features of the molecule. The disulfide bond, in particular, has unique electronic properties.

Computational studies using Density Functional Theory (DFT) are often employed to complement experimental data. Theoretical calculations for similar aryl alkyl disulfides show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to their reactivity. sciengine.com For many disulfides, the LUMO is the σ* antibonding orbital of the S-S bond. sciengine.com This means the disulfide bond can act as an effective electron acceptor, a property crucial for its role in various chemical and biological processes. Techniques like UV-Visible spectroscopy could probe the electronic transitions, while methods such as fluorescence spectroscopy could be used to study its interactions with other molecules, such as proteins, by monitoring changes in emission. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 4 Methylphenyl Dithio Ethanamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-((4-Methylphenyl)dithio)ethanamine. DFT studies, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict the optimized molecular geometry with high accuracy. materialsciencejournal.org

For this compound, these calculations would reveal key structural parameters. The disulfide bond (S-S) is a critical feature, and its length is a key indicator of its strength and reactivity. Theoretical studies on similar aromatic disulfides, such as di-p-tolyl disulfide, provide a basis for predicting the structural parameters of this compound. diva-portal.orgmdpi.com The interaction between the p-tolyl group and the disulfide bridge, as well as the influence of the ethanamine side chain, can be quantified through analysis of bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's reactivity. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. materialsciencejournal.org A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the sulfur atoms of the disulfide bridge and the aromatic ring, while the LUMO may also have significant contributions from the disulfide bond, indicating its susceptibility to both nucleophilic and electrophilic attack.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length (Aryl) | ~1.78 Å |

| C-S Bond Length (Alkyl) | ~1.82 Å |

| C-S-S Bond Angle | ~104° |

| C-S-S-C Dihedral Angle | ~85° |

| C-C-N Bond Angle | ~112° |

| N-H Bond Length | ~1.01 Å |

Note: These are representative values based on calculations of similar molecules and may vary with the specific computational method and basis set used.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn influences its biological activity and physical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules.

MM methods, using force fields like MMFF94, can efficiently search for low-energy conformations. nih.gov For this compound, the key rotational barriers are around the C-S and S-S bonds. The dihedral angle of the C-S-S-C linkage is a defining feature of the conformation of diaryl disulfides and related compounds. diva-portal.orgmdpi.com Studies on similar molecules like ethanolamines have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. nih.gov In this compound, the ethanamine moiety could potentially form intramolecular hydrogen bonds with the sulfur atoms of the disulfide bridge, influencing its preferred conformation.

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. nih.gov An MD simulation of this compound in an aqueous environment would reveal the stability of different conformers, the dynamics of intramolecular hydrogen bonds, and the interactions with surrounding water molecules. This information is crucial for understanding how the molecule behaves in a biological context.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), are widely used for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The accuracy of these predictions can be high when appropriate functionals and basis sets are used, and when solvent effects are considered. researchgate.netnih.gov For this compound, theoretical NMR spectra would help in the assignment of peaks in the experimental spectrum, especially for the protons and carbons in the vicinity of the disulfide bond and the ethanamine group.

Theoretical calculations of IR spectra can predict the vibrational frequencies and intensities of different functional groups. materialsciencejournal.org The S-S stretching frequency in disulfides is often weak and difficult to observe experimentally, but its position can be predicted computationally. The N-H stretching and bending vibrations of the primary amine group, as well as the aromatic C-H and C=C stretching frequencies, can also be calculated and compared with experimental data.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| ¹H NMR (δ, ppm) - Aromatic CH | 7.1-7.5 |

| ¹H NMR (δ, ppm) - CH₃ | ~2.3 |

| ¹H NMR (δ, ppm) - CH₂S | ~2.9 |

| ¹H NMR (δ, ppm) - CH₂N | ~3.1 |

| ¹³C NMR (δ, ppm) - Aromatic C | 125-140 |

| ¹³C NMR (δ, ppm) - CH₃ | ~21 |

| ¹³C NMR (δ, ppm) - CH₂S | ~40 |

| ¹³C NMR (δ, ppm) - CH₂N | ~42 |

| IR Frequency (cm⁻¹) - S-S Stretch | ~510-540 |

| IR Frequency (cm⁻¹) - N-H Stretch | ~3300-3400 |

Note: These are estimated values based on data for similar compounds and serve as a guide for experimental analysis.

Computational Studies of Reaction Mechanisms and Energetics for Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, this can include studying its synthesis, degradation, and potential reactions with biological targets.

The cleavage of the disulfide bond is a key reaction for this class of compounds. Theoretical studies have investigated the mechanism of disulfide bond cleavage by various nucleophiles, such as phosphines, and have shown that the reaction often proceeds via an Sₙ2-type mechanism. acs.orgnih.gov DFT calculations can be used to model the transition states and intermediates of such reactions, providing insights into the reaction barriers and the factors that influence reactivity. The presence of the electron-donating methyl group on the phenyl ring and the basic amine group in the ethanamine side chain would likely influence the susceptibility of the disulfide bond to both reductive and oxidative cleavage.

Computational studies can also elucidate the mechanisms of other potential transformations, such as the oxidation of the disulfide to a thiosulfinate or thiosulfonate, or reactions involving the primary amine group. Understanding these reaction pathways is crucial for predicting the stability and reactivity of the compound under different conditions.

In Silico Design Principles for Analogous Structures and Their Predicted Properties

The insights gained from computational studies of this compound can be used to establish in silico design principles for creating new analogs with desired properties. By systematically modifying the structure and calculating the resulting changes in electronic properties, conformation, and reactivity, it is possible to rationally design new molecules.

For example, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogous aromatic disulfides to correlate their structural features with their biological activity. nih.gov This can involve calculating a variety of molecular descriptors, such as electronic parameters (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and lipophilicity (logP). mdpi.com

By understanding the structure-property relationships, new analogs of this compound could be designed with, for instance, enhanced stability, increased affinity for a specific biological target, or improved pharmacokinetic properties. Computational tools like "Disulfide by Design" have been developed to aid in the engineering of disulfide bonds in peptides and proteins, and similar principles can be applied to the design of small molecules. semanticscholar.orgtechscience.com This in silico approach can significantly accelerate the discovery and development of new compounds with therapeutic or other practical applications.

Chemical Reactivity and Transformation Pathways of 2 4 Methylphenyl Dithio Ethanamine

Disulfide Bond Chemistry: Reduction, Oxidation, and Thiol-Disulfide Exchange Reactions

The disulfide (S-S) bond is a key functional group that plays a significant role in the structure and function of proteins and other biological molecules. wikipedia.orgchemeurope.com In 2-((4-Methylphenyl)dithio)ethanamine, this bond is susceptible to several important transformations.

Reduction: The disulfide bond can be readily cleaved by reducing agents. This reaction breaks the S-S bond and results in the formation of two separate thiol-containing molecules. Common laboratory reagents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reduction of this compound yields 4-methylbenzenethiol (B89573) and 2-aminoethanethiol (cysteamine).

Oxidation: The sulfur atoms in the disulfide bond are in a relatively low oxidation state and can be oxidized by strong oxidizing agents. Depending on the reaction conditions and the strength of the oxidant, various products can be formed, such as thiosulfinates, thiosulfonates, or ultimately, sulfonic acids. For instance, oxidation of similar disulfide compounds can be achieved using reagents like peroxy acids.

Thiol-Disulfide Exchange: This is a crucial reaction in biochemistry and organic chemistry where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.gov This process follows an S_N2-type mechanism, proceeding through a trigonal bipyramidal transition state. nih.gov The reaction results in the formation of a new disulfide and a new thiol. nih.gov This exchange is fundamental to protein folding, where native disulfide bonds are formed and rearranged, a process often mediated by enzymes like protein disulfide isomerase (PDI). nih.gov

Table 1: Summary of Reactions at the Disulfide Bond

| Reaction Type | Typical Reagents | Products from this compound |

| Reduction | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | 4-Methylbenzenethiol and 2-Aminoethanethiol |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Thiosulfinates, Thiosulfonates, Sulfonic acids |

| Thiol-Disulfide Exchange | Thiols (R'-SH) / Thiolates (R'-S⁻) | A new unsymmetrical disulfide and 4-methylbenzenethiol or 2-aminoethanethiol |

Amine Group Reactivity: Nucleophilic Character, Protonation, and Derivatization Reactions

The primary amine (-NH2) group on the ethanamine moiety is a key site of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This makes the amine both basic and nucleophilic.

Nucleophilic Character: The amine group can act as a nucleophile, reacting with a wide range of electrophiles. msu.edu A common reaction is alkylation, where the amine attacks an alkyl halide in an S_N2 reaction to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. libretexts.org Similarly, it can react with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution to form stable amide derivatives. Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds known for their therapeutic applications. libretexts.org

Protonation: As a base, the primary amine readily accepts a proton from an acid to form an ammonium salt. mnstate.edu The extent of protonation is dependent on the pH of the solution. The pKa of the conjugate acid of similar primary amines is typically in the range of 9 to 10. nih.gov This acid-base behavior is fundamental to its solubility and handling in aqueous solutions.

Derivatization Reactions: The amine group can undergo various derivatization reactions. For example, it can react with aldehydes or ketones under acidic catalysis to form an imine (Schiff base) through a reversible condensation reaction. libretexts.org The reactivity of the amine is confirmed by the synthesis of derivatives such as N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine and N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine. strem.comstrem.com

Table 2: Representative Reactions of the Primary Amine Group

| Reaction Type | Reagent Class | Product Class |

| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salts |

| Acylation | Acyl Chlorides (RCOCl) | N-Amides |

| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | N-Sulfonamides |

| Imine Formation | Aldehydes (RCHO) or Ketones (R₂CO) | Imines (Schiff Bases) |

| Protonation | Acids (H-A) | Ammonium Salts |

Reactivity of the Aromatic Moiety: Electrophilic and Nucleophilic Aromatic Substitution Processes

The aromatic ring, a p-tolyl group, can also participate in chemical transformations, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is rendered electron-rich by its two substituents: the methyl group (-CH₃) and the dithio-ethanamine group (-S-S-CH₂CH₂NH₂). Both methyl and sulfur-containing groups are activating and ortho, para-directing for EAS reactions. masterorganicchemistry.com Therefore, electrophiles are expected to add to the positions ortho to either the methyl or the dithio group. Standard EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂/FeBr₃ or Cl₂/FeCl₃ to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃) to add an alkyl or acyl group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile replaces a leaving group on an aromatic ring, is generally difficult and requires the ring to be activated by strong electron-withdrawing groups (like -NO₂) in positions ortho and/or para to the leaving group. nih.govscranton.edu The p-tolyl ring in this compound is electron-rich and lacks a suitable leaving group, making SNAr reactions highly unfavorable under normal conditions.

Acid-Base Equilibria and Solution-Phase Behavior

The solution-phase behavior of this compound is governed by its acid-base properties. The primary amine group is the main basic center. In aqueous solution, it exists in equilibrium with its protonated ammonium form.

R-CH₂-NH₂ + H₂O ⇌ R-CH₂-NH₃⁺ + OH⁻

The position of this equilibrium is dictated by the pH of the solution. At pH values significantly below the pKa of the conjugate acid (~9-10), the protonated form will dominate, rendering the molecule more soluble in water. Conversely, at pH values above the pKa, the neutral, less water-soluble form will be prevalent. nih.gov

Mechanistic Studies of Select Chemical Transformations and Intermediate Characterization

Specific mechanistic studies on this compound are not widely available; however, the mechanisms of its characteristic reactions are well-established for analogous compounds.

Thiol-Disulfide Exchange: The mechanism is a classic S_N2 reaction. A nucleophilic thiolate (R'-S⁻) attacks one of the sulfur atoms of the disulfide bond. This proceeds through a linear, trigonal bipyramidal transition state, leading to the cleavage of the S-S bond and the release of a new thiolate leaving group. nih.govnih.gov

Amine Nucleophilic Attack: Reactions such as alkylation and acylation proceed via standard nucleophilic substitution (S_N2) and nucleophilic acyl substitution mechanisms, respectively. msu.edu Imine formation involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate, which then dehydrates to form the final imine product. mnstate.edu

Electrophilic Aromatic Substitution: The mechanism involves a two-step process. First, the π electrons of the aromatic ring attack an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

These established mechanisms provide a robust framework for predicting the behavior and products of reactions involving this compound.

Coordination Chemistry and Ligand Properties of 2 4 Methylphenyl Dithio Ethanamine

Design Principles for Ligand Coordination via Sulfur and Nitrogen Donor Atoms

The coordination of 2-((4-Methylphenyl)dithio)ethanamine to a metal center is governed by the distinct properties of its sulfur and nitrogen donor atoms. The primary amine group provides a hard N-donor, which generally forms strong coordinate bonds with a variety of transition metals. The chelate effect, arising from the bidentate coordination of the ethylenediamine (B42938) moiety that would be formed upon disulfide cleavage, can significantly enhance the stability of the resulting metal complexes. pitt.edu

Sulfur-based ligands are known for their versatility as donor atoms in a wide range of chemical disciplines, including bioinorganic, cluster, and organometallic chemistry. rsc.org The disulfide bond in this compound introduces an additional layer of complexity and potential reactivity. While the disulfide itself is not typically a strong coordinating group, it can undergo cleavage under certain conditions to form a thiol, which is an excellent ligand for many transition metals. This redox activity of the disulfide bond is a key feature, allowing for different coordination modes and potential involvement in catalytic cycles.

Synthesis and Characterization of Metal Coordination Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes. A common approach involves the direct reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product, leading to the formation of mononuclear, binuclear, or polynuclear complexes.

Alternatively, the synthesis can be designed to induce the cleavage of the disulfide bond, leading to the in-situ formation of a thiolato ligand. This can be accomplished by using reducing agents or by selecting metal ions that can facilitate disulfide reduction. The resulting thiolato-amine ligand can then coordinate to the metal center in a bidentate fashion, forming a stable five-membered chelate ring.

Characterization of the newly synthesized complexes is crucial to confirm their identity and elucidate their properties. Elemental analysis provides the empirical formula of the complex, while techniques like mass spectrometry can determine the molecular weight. Infrared (IR) spectroscopy is used to identify the coordination of the amine group by observing shifts in the N-H stretching frequencies.

Spectroscopic Probes of Metal-Ligand Interactions in Complexes (e.g., UV-Vis, EPR, XAS)

Spectroscopic techniques are indispensable tools for probing the electronic structure and the nature of metal-ligand interactions in complexes of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can be observed, and their energies and intensities offer insights into the nature of the metal-ligand bond. Transitions involving the disulfide bond and the aromatic tolyl group can also be identified.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal centers, EPR spectroscopy is a powerful technique to study the magnetic properties and the local environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the geometry of the complex and the delocalization of the unpaired electron onto the ligand.

X-ray Absorption Spectroscopy (XAS): XAS is a technique that can probe the local geometric and electronic structure around the absorbing atom. X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the metal, while Extended X-ray Absorption Fine Structure (EXAFS) gives details about the bond distances and coordination numbers of the surrounding atoms.

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction, Crystal Field Theory, Molecular Orbital Theory)

Theoretical models are also employed to understand the bonding and electronic structure of these complexes:

Crystal Field Theory (CFT): This model provides a simple electrostatic picture of the interaction between the metal d-orbitals and the ligands. It can be used to predict the splitting of the d-orbitals in different coordination geometries and explain the electronic spectra and magnetic properties of the complexes.

Molecular Orbital (MO) Theory: MO theory offers a more sophisticated description of bonding by considering the overlap of metal and ligand orbitals to form molecular orbitals. This approach provides a more detailed understanding of the covalent character of the metal-ligand bonds and the nature of charge transfer transitions.

Interactive 3D models and animations can be valuable tools for visualizing the complex structures and symmetry elements of these coordination compounds. chemtube3d.com

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, and overall molecular structure. |

| Crystal Field Theory | d-orbital splitting, prediction of electronic spectra and magnetic properties. |

| Molecular Orbital Theory | Covalent character of bonds, detailed electronic structure, and nature of charge transfer. |

Electrochemical Behavior of Metal Complexes and Redox Chemistry

The electrochemical properties of metal complexes of this compound are of significant interest due to the redox-active nature of both the metal center and the disulfide linkage. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds.

CV can reveal the formal reduction potentials of the metal-centered and ligand-centered redox processes. For instance, a metal complex might exhibit a reversible or quasi-reversible wave corresponding to the M(n+)/M((n-1)+) redox couple. Additionally, the disulfide bond can undergo a two-electron reduction to form two thiolates, a process that is often irreversible. The potential at which this reduction occurs can be influenced by the coordination of the amine group to the metal center.

The interplay between the metal and ligand redox processes can lead to complex electrochemical behavior. For example, the reduction of the metal center could precede or follow the cleavage of the disulfide bond, leading to different reaction pathways. Understanding this redox chemistry is crucial for designing complexes with specific electrochemical properties for applications in areas such as catalysis and sensor technology.

Catalytic Applications of Metal-2-((4-Methylphenyl)dithio)ethanamine Complexes in Organic Synthesis

The unique combination of a soft sulfur donor and a hard nitrogen donor, along with the redox-active disulfide bond, makes metal complexes of this compound promising candidates for catalysis in organic synthesis. The specific catalytic activity will depend on the choice of metal and the reaction conditions.

Potential catalytic applications could include:

Oxidation Reactions: The ability of the metal center to cycle between different oxidation states can be harnessed for catalytic oxidation reactions. Primary and secondary amines are susceptible to oxidation, which could be a factor in the catalytic cycle. pitt.edu

Reduction Reactions: The redox-active disulfide/thiol couple could be involved in catalytic reduction processes.

Cross-Coupling Reactions: The sulfur and nitrogen functionalities could play a role in stabilizing catalytic intermediates in various cross-coupling reactions.

The steric and electronic properties of the tolyl group can also be tuned to influence the selectivity and efficiency of the catalytic process. Research in this area would focus on synthesizing a variety of metal complexes and screening them for activity in a range of organic transformations.

Role of Disulfide-Amine Ligands in Mimicking Fundamental Biochemical Sulfur-Containing Systems

Disulfide bonds are crucial structural and functional elements in many biological systems, most notably in proteins where they contribute to the tertiary and quaternary structure. nih.govyoutube.com The redox chemistry of disulfide bonds is also central to the function of enzymes such as thioredoxin reductase.

Ligands like this compound serve as valuable small-molecule models for mimicking the coordination environment of metal ions in these biological systems. By studying the coordination chemistry of this ligand with biologically relevant metal ions (e.g., iron, copper, zinc), researchers can gain insights into:

The factors that control the formation and cleavage of disulfide bonds in a coordination environment.

The role of the metal ion in modulating the redox potential of the disulfide/thiol couple.

The spectroscopic signatures of metal-sulfur interactions in these systems.

These model studies contribute to a deeper understanding of the fundamental principles governing the function of metalloenzymes and other sulfur-containing biomolecules. The study of hydrosulfide (B80085) complexes of transition elements, for instance, has been spurred by the recognition of H₂S/HS⁻ as important biological signaling molecules. rsc.org

Synthesis and Academic Exploration of Derivatives and Analogs of 2 4 Methylphenyl Dithio Ethanamine

Systematic Structural Modifications at the Amine Functionality

The primary amine group of 2-((4-Methylphenyl)dithio)ethanamine represents a key site for structural modification to explore its chemical space and potential applications. Standard synthetic methodologies would be employed to generate a library of derivatives.

N-Alkylation and N-Arylation: The nucleophilicity of the primary amine allows for the introduction of a wide variety of substituents. N-alkylation could be achieved through reactions with alkyl halides or via reductive amination with aldehydes and ketones. Such modifications would allow for the exploration of the impact of steric bulk and basicity on the molecule's properties. For instance, reacting the parent amine with various carbonyl compounds in the presence of a reducing agent would yield secondary and tertiary amines.

N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form a diverse range of amides. This would introduce different electronic and steric features, and potentially alter the hydrogen bonding capabilities of the molecule.

General synthetic strategies for creating N-substituted 2-arylethylamines are well-established in chemical literature. rsc.org These methods would be directly applicable to the derivatization of this compound.

Table 7.1.1: Representative Examples of Potential N-Substituted Derivatives of this compound

| Derivative Name | General Structure | Potential Synthetic Reagent |

| N-Methyl-2-((4-methylphenyl)dithio)ethanamine | Formaldehyde/NaBH₄ | |

| N-Benzyl-2-((4-methylphenyl)dithio)ethanamine | Benzaldehyde/NaBH₄ | |

| N-Acetyl-2-((4-methylphenyl)dithio)ethanamine | Acetic anhydride | |

| N-(Phenyl)-2-((4-methylphenyl)dithio)ethanamine | Phenylboronic acid, Cu(OAc)₂ |

Alterations to the Disulfide Linkage and Sulfur Environment

The disulfide bond is a critical functional group that can be modified to influence the molecule's stability, reactivity, and electronic properties.

Disulfide to Sulfide (B99878) or Sulfone: The disulfide can be reduced to the corresponding thiol, which could then be alkylated to form a thioether (sulfide). This would fundamentally change the geometry and reactivity at this position. Alternatively, the disulfide could be oxidized to a thiosulfinate or thiosulfonate, or the corresponding sulfide could be oxidized to a sulfoxide (B87167) or sulfone. Each of these modifications would significantly alter the electronic environment of the sulfur atoms.

Disulfide Mimetics and Rebridging: In the context of biologically active molecules, disulfide bonds are often replaced with more stable linkages to improve pharmacokinetic properties. Strategies for disulfide rebridging, such as those using maleimides or bis-sulfones, could be adapted to create analogs with altered stability and conformation. nih.govresearchgate.netacs.orgucl.ac.ukresearchgate.net The reactivity of disulfide bonds is known to be highly dependent on their chemical environment, a factor that would be central to these studies. nih.gov

Table 7.2.1: Potential Modifications of the Sulfur Linkage

| Modification | Resulting Functional Group | Potential Reagents |

| Reduction | Thiol | Dithiothreitol (B142953) (DTT) |

| Alkylation of Thiol | Thioether (Sulfide) | Alkyl halide |

| Oxidation of Sulfide | Sulfoxide | m-CPBA (1 eq.) |

| Oxidation of Sulfide | Sulfone | m-CPBA (2 eq.) |

| Disulfide Rebridging | Maleimide Bridge | Dibromomaleimide |

Substituent Effects on the Methylphenyl Ring and Their Impact on Reactivity

Introduction of Electron-Donating and Electron-Withdrawing Groups: A series of analogs could be synthesized with different substituents on the aromatic ring. This would typically involve starting from appropriately substituted toluenes or thiophenols. By introducing groups such as methoxy (B1213986) (electron-donating) or nitro (electron-withdrawing) at various positions on the ring, one could modulate the electronic properties of the aryl disulfide moiety. Such studies are common in medicinal chemistry to fine-tune the properties of a lead compound. nih.govnih.gov

The reactivity of the disulfide bond itself can be influenced by these substituents. For example, electron-withdrawing groups on the aromatic ring can make the disulfide more susceptible to nucleophilic attack. The impact of such substitutions on aromatic reactivity is a well-documented area of physical organic chemistry. rsc.org

Table 7.3.1: Hypothetical Substituent Effects on the Reactivity of the Disulfide Bond

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Effect on Disulfide Reactivity (towards nucleophiles) |

| -OCH₃ | Electron-donating | Decrease |

| -H | Neutral | Baseline |

| -Cl | Electron-withdrawing | Increase |

| -NO₂ | Strongly electron-withdrawing | Significant Increase |

Development of Novel Synthetic Routes for Derivatives

While the parent compound could likely be synthesized via the reaction of 4-methylbenzenethiol (B89573) with 2-aminoethanethiol or a suitable precursor, the efficient synthesis of a diverse library of derivatives would likely require the development of more versatile and convergent synthetic routes.

Convergent Synthesis: A convergent approach might involve the synthesis of a key intermediate, such as a protected 2-(aryldisulfanyl)ethanal or a related electrophile, which could then be reacted with a variety of amines to quickly generate a range of N-substituted derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium- or copper-catalyzed C-S bond formation, could be employed to construct the aryl sulfide or disulfide core from various precursors. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.org These methods often offer a broad substrate scope and good functional group tolerance, making them ideal for creating diverse analogs. For instance, a coupling reaction between an appropriately substituted aryl halide and a protected 2-aminoethylthiol could be a viable strategy.

Structure-Reactivity and Structure-Property Correlation Studies within Derivative Series

A systematic study of the derivatives synthesized in the preceding sections would aim to establish correlations between their chemical structure and their physical, chemical, and potentially biological properties.

Physicochemical Properties: For each derivative, key physicochemical properties such as lipophilicity (logP), acidity/basicity (pKa), and solubility would be determined. These properties are crucial for understanding the compound's behavior in various environments.

Chemical Reactivity: The chemical reactivity of the derivatives would be assessed, for example, by studying the kinetics of their reaction with a model nucleophile to quantify the influence of different substituents on the lability of the disulfide bond. The principles of disulfide exchange reactions would be relevant here. rsc.orgnih.gov

Structure-Reactivity Relationships (SRRs): By plotting the observed reactivity (e.g., reaction rate constants) against a descriptor of the substituent's electronic effect (e.g., Hammett substituent constants), a linear free-energy relationship could be established. This would provide quantitative insight into the mechanism of the reaction and the electronic demands of the transition state.

Table 7.5.1: Illustrative Structure-Property Correlation Data

| Derivative | Substituent on Amine | Ring Substituent | Measured logP | pKa of Amine | Relative Reactivity |

| 1 | -H | p-CH₃ | 1.8 | 9.5 | 1.0 |

| 2 | -CH₃ | p-CH₃ | 2.2 | 9.8 | 0.9 |

| 3 | -H | p-OCH₃ | 1.7 | 9.6 | 0.7 |

| 4 | -H | p-Cl | 2.5 | 9.1 | 2.5 |

Advanced Research Applications of 2 4 Methylphenyl Dithio Ethanamine in Contemporary Chemical Sciences

Contributions to Supramolecular Chemistry and Ordered Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, functional structures. The molecular features of 2-((4-Methylphenyl)dithio)ethanamine make it an excellent candidate for creating ordered assemblies, particularly self-assembled monolayers (SAMs) on metal surfaces.

The formation of SAMs by organosulfur compounds, including thiols and disulfides, on metal substrates like gold is a foundational technique in nanoscience and surface engineering. oaepublish.com When exposed to a gold surface, the disulfide bond of this compound is expected to cleave, leading to the formation of a strong gold-thiolate bond. This process results in a dense, highly ordered monolayer where the molecules are oriented with the tolyl group and the ethylamine (B1201723) tail extending from the surface.

The key interactions governing the stability and structure of such assemblies include:

Gold-Sulfur Bonding: The primary anchoring interaction.

Van der Waals Forces: Inter-chain interactions between the alkyl and aromatic portions of adjacent molecules that drive dense packing.

π-π Stacking: Potential interactions between the aromatic tolyl groups can further stabilize the assembly.

Hydrogen Bonding: The terminal amine group (-NH2) is capable of forming intermolecular hydrogen bonds, which can add another layer of order and stability to the monolayer. oaepublish.com

Furthermore, the exposed amine groups on the SAM surface impart a new chemical functionality. This allows for the subsequent covalent attachment of other molecules, such as biomolecules, fluorophores, or electrochemical probes, making these surfaces useful as platforms for biosensors and other electronic devices. mdpi.com

Integration into Novel Material Architectures (e.g., functional polymers, surface coatings)

The disulfide bond is a key functional group for designing "smart" or responsive materials. Its susceptibility to cleavage under reducing conditions makes it a valuable redox-responsive linker. nih.gov The chemical structure of this compound is well-suited for integration into novel material architectures like functional polymers and dynamic surface coatings.

In polymer science, this compound can be used as a chain-transfer agent or incorporated as a monomer to introduce cleavable disulfide linkages into the polymer backbone or as pendant groups. rsc.org Such polymers exhibit environmental responsiveness; they are stable under normal physiological conditions but can be designed to degrade or release an encapsulated payload in a reducing environment, such as the intracellular space of tumor cells, which have a high concentration of glutathione (B108866) (GSH). nih.govnih.gov This principle is the cornerstone of many advanced drug delivery systems, where a therapeutic agent is sequestered within a polymeric nanoparticle and released specifically at the target site upon the cleavage of disulfide bonds. nih.gov

As a surface coating, molecules like this compound can be used to modify surfaces, with the disulfide bond acting as a triggerable point of release. For example, a surface could be functionalized with a layer of this compound, which in turn holds a bioactive molecule via its amine group. The subsequent application of a reducing agent would cleave the disulfide bond, releasing the bioactive molecule from the surface in a controlled manner.

Catalytic Roles in Organic Synthesis and Industrial Processes

While the direct catalytic role of this compound is not extensively documented, its structural motifs—the amine and sulfur atoms—are well-known to participate in catalysis, primarily as ligands for transition metals. wikipedia.org The terminal amine and the sulfur atoms of its reduced thiol form can coordinate with metal centers (e.g., palladium, nickel, copper, rhodium), creating catalysts for a variety of organic transformations.

Unsymmetrical disulfides and their precursors are involved in modern synthetic methodologies. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the efficient preparation of unsymmetrical disulfides. nih.gov Conversely, the cleavage of the disulfide bond in the presence of a metal catalyst and other reagents is a key step in certain cross-coupling reactions to form C-S bonds.

Additionally, disulfide bonds can participate directly in redox-mediated catalytic cycles. In biochemistry, the catalytic cleavage of disulfide bonds is a vital mechanism in protein folding and synthesis, often mediated by enzymes like thioredoxin and glutaredoxin. nih.gov In synthetic chemistry, thiol-disulfide exchange can be used catalytically to promote specific reactions, where a catalytic amount of a free thiol can initiate the cleavage of a disulfide bond within a substrate. nih.gov

Design and Synthesis of Precursors for Advanced Chemical Entities

One of the most significant applications of this compound is its role as a versatile precursor for more complex and high-value chemical entities. Its bifunctional nature—a reactive amine at one end and a cleavable disulfide at the other—allows for sequential and site-selective modifications.

The amine group can be readily functionalized through standard reactions like acylation, alkylation, or Schiff base formation, allowing for the attachment of diverse molecular fragments. For example, reacting the amine with a phosphine-containing acyl chloride could lead to the synthesis of sophisticated PNS-type pincer ligands, which are highly valuable in coordination chemistry and homogeneous catalysis. The existence of related, commercially available phosphinyl-thioether-amine ligands demonstrates the utility of this molecular scaffold. strem.com

Furthermore, the disulfide bond can be selectively reduced to yield two valuable thiol-containing fragments: p-toluenethiol and cysteamine (B1669678) (2-aminoethanethiol). These are fundamental building blocks in their own right for the synthesis of pharmaceuticals, polymers, and other specialty chemicals. This clean decomposition into useful precursors underscores the utility of this compound as a stable, storable source of these more reactive thiol compounds.

Fundamental Investigations into Redox Processes in Sulfur Chemistry

The disulfide bond is central to redox chemistry in both biological and chemical systems. This compound serves as an ideal model compound for fundamental investigations into the redox behavior of unsymmetrical aryl-alkyl disulfides. The primary reaction of interest is thiol-disulfide exchange, a process where a free thiol (R'-SH) attacks the disulfide bond (R-S-S-R''), leading to the formation of a new disulfide and a new thiol. wikipedia.org

R-S-S-R'' + R'-SH <=> R-S-S-R' + R''-SH

This equilibrium is fundamental to protein folding, antioxidant defense mechanisms (e.g., the glutathione cycle), and the mechanism of action of certain drugs. nih.gov Studies involving this compound can elucidate several key factors:

Kinetics and Thermodynamics: Measuring the rates and equilibrium constants of its reaction with various biological and synthetic thiols (e.g., glutathione, cysteine, dithiothreitol) can provide insight into the reactivity of the aryl-S vs. alkyl-S bond.

pH Dependence: The exchange reaction is typically base-catalyzed, as the thiolate anion (R-S⁻) is the active nucleophile. Investigating the reaction under different pH conditions can quantify this effect. nih.gov

Electronic Effects: The electron-donating methyl group on the tolyl ring influences the electron density of the adjacent sulfur atom, affecting the disulfide bond's susceptibility to nucleophilic attack compared to unsubstituted or electron-withdrawn aryl disulfides.

These fundamental studies are crucial for designing redox-responsive materials with tailored reactivity and for understanding the metabolic pathways of sulfur-containing xenobiotics.

Data Tables

Table 1: Physicochemical Properties of this compound This table is generated based on data from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NS₂ | epa.gov |

| Average Mass | 199.33 g/mol | epa.gov |

| Monoisotopic Mass | 199.048942 g/mol | epa.gov |

| CAS Number | 13686-71-0 | epa.gov |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Methodological Advancements

A direct search for academic contributions or methodological advancements specifically for 2-((4-Methylphenyl)dithio)ethanamine yields no specific results. However, the synthesis of unsymmetrical disulfides is a well-established field in organic chemistry. Methods for creating such linkages often involve the reaction of a thiol with a sulfenyl halide or the oxidation of a mixture of two different thiols. For instance, the reaction of N-trifluoroacetyl arenesulfenamides with thiols has been shown to produce unsymmetrical disulfides in high yields. organic-chemistry.org Similarly, biomimetic, metal-free aerobic oxidation of thiols offers a green chemistry approach to disulfide bond formation. organic-chemistry.org It can be postulated that the synthesis of this compound would likely employ such established synthetic routes.

Identification of Unexplored Research Avenues and Challenges

The primary unexplored research avenue is the fundamental characterization and investigation of this compound itself. Its bifunctional nature, possessing both a disulfide linkage and a primary amine, opens up several potential areas of inquiry:

Self-Assembled Monolayers (SAMs): Aromatic dithiols are known to form stable, well-ordered self-assembled monolayers on gold surfaces. acs.orgacs.orgresearchgate.netproquest.com The disulfide bond can cleave and form two sulfur-gold linkages, potentially leading to a more stable assembly than monodentate thiols. The terminal amine group could then be used for further surface functionalization, for example, in the development of biosensors or platforms for controlled chemical reactions. The interplay between the tolyl group's steric and electronic properties and the packing of such a monolayer presents a rich area for surface science investigation.

Polymer Chemistry: Amine-terminated disulfide compounds can serve as monomers or chain-transfer agents in polymerization reactions. The disulfide bond can act as a cleavable linkage, allowing for the synthesis of degradable polymers responsive to reducing environments, a feature of interest in drug delivery systems. nih.gov Patents exist for aryl amine terminated polysulfide polymers that are curable and find use in sealants and molding. google.com

Coordination Chemistry: The amine functionality can act as a ligand for metal ions. The resulting metal complexes could have interesting catalytic or material properties.

The main challenge in pursuing these avenues is the lack of foundational data on the synthesis, stability, and reactivity of the target compound.

Potential for Interdisciplinary Collaborations in Fundamental Chemical Research

The multifaceted nature of this compound provides a fertile ground for interdisciplinary collaborations:

Chemistry and Materials Science: The synthesis and characterization of the compound by organic chemists would be the first step, followed by its application in forming SAMs on various substrates, a task for materials scientists and surface chemists. researchgate.net

Chemistry and Biology: The amine terminus could be used to attach biomolecules, such as peptides or DNA, to a surface via the disulfide linkage. This would be of interest to biochemists and biotechnologists for developing diagnostic tools or studying biological interactions at surfaces. The disulfide bond's redox activity is also relevant in biological systems. nih.gov

Chemistry and Physics: The electronic properties of SAMs formed from this molecule could be investigated by physicists to understand charge transport through molecular layers, which is crucial for the development of molecular electronics.

Broader Impact on General Chemical Understanding and Synthetic Strategies

While research on this specific molecule is absent, the principles it embodies have a broader impact. The development of modular synthetic strategies for bifunctional molecules is a constant goal in organic chemistry. rsc.org A reliable synthesis for this compound would contribute to the toolbox of synthetic chemists.

Furthermore, understanding the self-assembly behavior of this molecule would add to the fundamental knowledge of non-covalent interactions that govern the formation of ordered molecular structures. The balance between the aromatic pi-stacking of the tolyl groups, the hydrogen bonding potential of the amine groups, and the interaction of the disulfide with a surface would provide valuable insights into the complex interplay of forces in molecular self-assembly.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.